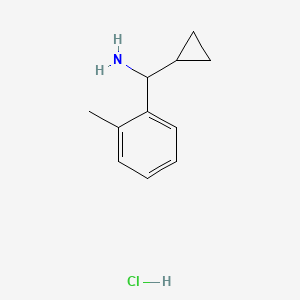

Cyclopropyl(o-tolyl)methanamine hydrochloride

Description

Cyclopropyl(o-tolyl)methanamine hydrochloride is a synthetic organic compound featuring a cyclopropane ring directly bonded to a methanamine group, which is further substituted with an o-tolyl (2-methylphenyl) aromatic moiety. The hydrochloride salt enhances its solubility, making it suitable for research applications.

Properties

IUPAC Name |

cyclopropyl-(2-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-4-2-3-5-10(8)11(12)9-6-7-9;/h2-5,9,11H,6-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWOCMQCCJSKMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(o-tolyl)methanamine hydrochloride typically involves the reaction of cyclopropylmethanamine with o-tolyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(o-tolyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(o-tolyl)methanone, while reduction could produce cyclopropyl(o-tolyl)methanol .

Scientific Research Applications

Serotonin Receptor Agonism

Cyclopropyl(o-tolyl)methanamine hydrochloride has been studied for its activity at serotonin receptors, particularly the 5-HT2C receptor. Research indicates that derivatives of this compound exhibit high potency and selectivity towards the 5-HT2C receptor, making them potential candidates for treating central nervous system disorders such as depression and anxiety .

- Potency and Selectivity : In vitro studies have shown that certain analogs of this compound demonstrate significant agonistic activity at the 5-HT2C receptor with EC50 values in the nanomolar range (e.g., 4.7 nM) while maintaining selectivity over other serotonin receptor subtypes like 5-HT2A and 5-HT2B .

Case Studies

- Fluorinated Derivatives : A series of fluorinated cyclopropylmethylamine derivatives were synthesized and evaluated for their activity at serotonin receptors. The introduction of fluorine atoms was shown to enhance lipophilicity and metabolic stability, improving brain penetration capabilities .

- Structure-Activity Relationship : Studies have established a clear structure-activity relationship (SAR) for cyclopropyl derivatives. Modifications to the phenyl ring, such as methyl substitutions, have been linked to increased selectivity and reduced off-target effects .

Applications in Drug Development

The promising pharmacological profile of this compound derivatives positions them as potential candidates for drug development targeting psychiatric disorders. The ability to selectively activate serotonin receptors can lead to innovative treatments with fewer side effects compared to existing therapies.

Data Tables

| Compound | EC50 (nM) | Selectivity (2B/2C) | Notes |

|---|---|---|---|

| Cyclopropyl(o-tolyl)methanamine | 4.7 | 7 | High potency at 5-HT2C |

| Fluorinated Derivative (+)-21b | 8.0 | 20 | No detectable agonism at 5-HT2B |

Mechanism of Action

The mechanism of action of Cyclopropyl(o-tolyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase polarity and metabolic stability. For example, the trifluoromethyl group in [6] enhances resistance to oxidative degradation [6]. Chirality: Enantiomers like the (S)-2-fluorophenyl derivative [8] highlight the role of stereochemistry in biological activity, a critical factor in drug design.

- Applications: Forensic Analysis: Cyclopropyl norfentanyl hydrochloride (a related opioid metabolite) is used as a reference material in forensic toxicology [1]. Drug Development: Dichlorophenyl and trifluoromethyl variants are common in optimizing pharmacokinetic profiles [5][6].

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility, critical for in vitro assays.

Research Findings and Implications

- Metabolic Pathways : Cyclopropyl groups confer rigidity and resistance to cytochrome P450-mediated oxidation, as seen in cyclopropyl fentanyl metabolites [1].

- Toxicity Considerations : Chlorinated analogs (e.g., 3,5-dichlorophenyl) may pose higher toxicity risks, necessitating rigorous safety evaluations [5][9].

Biological Activity

Cyclopropyl(o-tolyl)methanamine hydrochloride is a chemical compound with significant potential in pharmacology, particularly due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and related case studies to provide a comprehensive understanding of this compound.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₆ClN

- Molecular Weight : Approximately 197.71 g/mol

- Classification : Secondary amine

The compound features both a cyclopropyl group and an o-tolyl group, which contribute to its distinct chemical behavior and biological interactions. The presence of these groups allows for specific binding interactions with various biological targets, including receptors and enzymes.

This compound interacts with specific molecular targets in biological systems. Its mechanism includes:

- Binding Affinity : The compound can bind to various receptors, modulating their activity. This interaction can lead to diverse biological effects depending on the receptor type and the physiological context.

- Potential Applications : It has been suggested that derivatives of this compound may exhibit antidepressant effects and antitumor activity, indicating its role in treating conditions like depression and cancer.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antidepressant | Related compounds have shown potential in treating depression. |

| Antitumor | Evidence suggests possible antitumor properties, though specific studies are limited. |

| Receptor Modulation | Interacts with serotonin receptors (e.g., 5-HT2C), influencing neurotransmitter systems. |

1. Antidepressant Potential

Research into similar compounds has indicated that some derivatives exhibit antidepressant effects through modulation of serotonin receptors. For instance, cyclopropylmethylamine derivatives have been studied for their efficacy at the 5-HT2C receptor, which is implicated in mood regulation .

2. Antitumor Activity

While specific studies on this compound are sparse, compounds with structural similarities have demonstrated antitumor effects. For example, studies on related aromatic amines have shown their ability to inhibit tumor growth in preclinical models.

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound:

- Fluorinated Derivatives : Research on fluorinated cyclopropane derivatives has revealed that modifications can enhance potency and selectivity at serotonin receptors (e.g., EC50 values ranging from 4.7 nM to 8.0 nM) while maintaining low cytotoxicity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| Cyclobutyl(o-tolyl)methanamine hydrochloride | Contains a cyclobutyl group instead | Potentially different biological activity |

| Cyclohexyl(o-tolyl)methanamine hydrochloride | Features a cyclohexane ring | May exhibit enhanced lipophilicity |

| 1-Methylcyclopropyl(o-tolyl)methanamine | Contains a methyl group on cyclopropane | Altered pharmacokinetics |

The combination of the cyclopropane structure with the o-tolyl moiety in this compound may influence its interactions and biological activities differently compared to these similar compounds.

Q & A

What are the established synthetic routes for Cyclopropyl(o-tolyl)methanamine hydrochloride, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis typically involves two key steps:

Cyclopropylation : Formation of the cyclopropyl group via alkene reactions with diazo compounds using catalysts like rhodium or copper.

Amination : Introduction of the amine group, often via reductive amination (e.g., NaBH(OAc)₃ in dichloroethane) or direct substitution .

For derivatives with aryl groups (e.g., o-tolyl), regioselective coupling or directed C–H activation may be required to ensure proper substitution patterns . Optimizing solvent polarity (e.g., dichloroethane vs. methanol) and stoichiometric ratios of reducing agents (e.g., NaBH₄) can significantly improve yields .

Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming cyclopropane ring geometry (e.g., coupling constants J = 8.4–22.7 Hz) and substituent positions on the o-tolyl group .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated values within 0.003 ppm error) .

- HPLC/UV-Vis : Used for purity assessment (>95% by area under the curve) and detection of by-products like regioisomers or des-chloro impurities .

How can researchers address discrepancies in reported reactivity or stability of this compound across studies?

Answer:

Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DCE) stabilize intermediates, while protic solvents (e.g., MeOH) may accelerate degradation .

- Substituent Electronic Effects : Electron-withdrawing groups on the o-tolyl ring (e.g., halogens) can alter cyclopropane ring strain and amine nucleophilicity .

- Methodology : Validate protocols using standardized controls (e.g., spiked samples) and replicate conditions from literature with orthogonal techniques (e.g., TLC vs. HPLC) .

What strategies enable regioselective functionalization of the cyclopropyl or o-tolyl moieties?

Answer:

- Directed ortho-Metalation : Use directing groups (e.g., methoxy on o-tolyl) to install substituents at specific positions .

- Transition Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki) for aryl modifications without disrupting the cyclopropane ring .

- Protecting Groups : Temporarily block the amine (e.g., Boc protection) during functionalization of the cyclopropyl group .

What in vitro assays are used to evaluate biological activity, and how is functional selectivity assessed?

Answer:

- Radioligand Binding Assays : Determine affinity for targets like serotonin receptors (e.g., 5-HT₂C) using competitive displacement of [³H]mesulergine .

- Functional Selectivity : Measure downstream signaling (e.g., β-arrestin recruitment vs. calcium flux) to assess biased agonism/antagonism .

- Metabolic Stability : Incubate with liver microsomes to predict pharmacokinetic profiles and guide structural modifications (e.g., fluorination) .

What safety precautions are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods to avoid inhalation .

- Storage : Store at –20°C in airtight containers under nitrogen to prevent hygroscopic degradation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

How can impurity profiles be characterized during scale-up synthesis?

Answer:

- By-Product Identification : Use LC-MS/MS to detect impurities like des-cyclopropyl analogs or N-oxide derivatives .

- Process Optimization : Adjust reaction time/temperature to minimize side reactions (e.g., over-reduction of the amine) .

- Crystallization : Recrystallize the hydrochloride salt in ethanol/water mixtures to remove polar impurities .

What computational tools aid in predicting the compound’s physicochemical properties?

Answer:

- Molecular Dynamics (MD) : Simulate cyclopropane ring strain and conformational flexibility in aqueous environments .

- Density Functional Theory (DFT) : Calculate pKa of the amine group (~9.5) and logP (~2.3) to predict solubility and membrane permeability .

- Docking Studies : Model interactions with receptor binding pockets (e.g., 5-HT₂C) to guide SAR modifications .

How do structural analogs compare in terms of reactivity and pharmacological activity?

Answer:

- Cyclopropyl vs. Non-Cyclopropyl Analogs : The cyclopropane ring enhances metabolic stability but may reduce solubility due to hydrophobicity .

- o-Tolyl vs. p-Tolyl Substitution : Ortho-substitution sterically hinders receptor binding but improves selectivity over para-substituted analogs .

- Hydrochloride Salt vs. Free Base : The salt form improves crystallinity and shelf life but may alter bioavailability in biological assays .

What are the best practices for documenting and reporting experimental data on this compound?

Answer:

- Data Reproducibility : Include detailed reaction conditions (e.g., solvent purity, catalyst lot numbers) and raw spectral data (e.g., NMR peak lists) .

- Contradictory Findings : Clearly annotate variables (e.g., humidity, light exposure) that may explain discrepancies between studies .

- Open-Access Repositories : Deposit synthetic protocols and spectral data in platforms like PubChem or Zenodo for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.